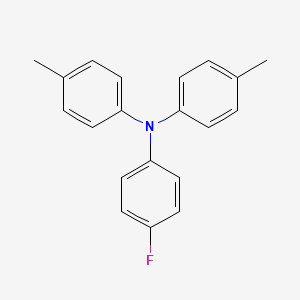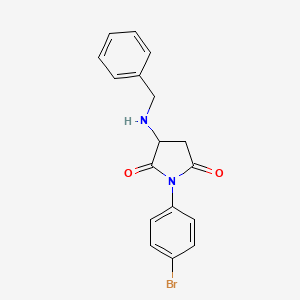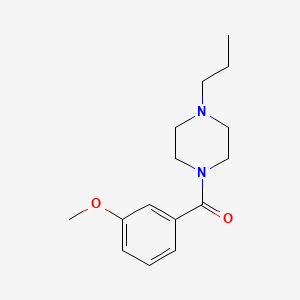![molecular formula C22H25NO2 B5067713 8-[4-(3-isopropylphenoxy)butoxy]quinoline](/img/structure/B5067713.png)
8-[4-(3-isopropylphenoxy)butoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-[4-(3-isopropylphenoxy)butoxy]quinoline” is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Synthesis Analysis
The synthesis of quinoline derivatives involves various methods. For instance, the Pomeranz-Fritsch reaction involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Another method, the Skraup/Doebner–Miller reaction, involves the construction of quinolines from α,β-unsaturated aldehydes .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of quinoline derivatives can be characterized through a combination of analytical techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies .Chemical Reactions Analysis
Quinoline derivatives can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . The base strength of quinoline is comparable to that of pyridine .Mécanisme D'action
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds. Several described compounds could act as leads for the development of drugs against numerous diseases including cancer . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Propriétés
IUPAC Name |
8-[4-(3-propan-2-ylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-17(2)19-9-5-11-20(16-19)24-14-3-4-15-25-21-12-6-8-18-10-7-13-23-22(18)21/h5-13,16-17H,3-4,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPFOMBCLPTULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5067637.png)


![1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5067657.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5067660.png)
![3-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5067672.png)

![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)
![N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5067688.png)
![4-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5067691.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide](/img/structure/B5067701.png)
![N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)
![N-cyclopentyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5067711.png)
![1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5067726.png)